

# Spectroscopic Profile of N-p-Tosylglycine: A Technical Guide

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## Compound of Interest

Compound Name: *N-p-Tosylglycine*

Cat. No.: *B554631*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-p-Tosylglycine** (CAS No. 1080-44-0), a derivative of the amino acid glycine. The information presented herein is intended to support research and development activities where this compound is utilized, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-p-Tosylglycine**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.90-7.88	t	6.3	1H	NH
7.65-7.63	d	8.6	2H	ArH
7.34-7.33	d	8.05	2H	ArH
3.52-3.51	d	5.7	2H	CH <sub>2</sub>
2.34	s	-	3H	CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.7	C=O
143.1	ArC
138.4	ArC
130.0	ArC
127.1	ArC
44.3	CH <sub>2</sub>
21.5	CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
3448	O-H (Carboxylic Acid)
3277	N-H
2957	C-H (aliphatic)
1730	C=O
1598, 1440	C=C (aromatic)
1354, 1321	S=O
1185	SO <sub>2</sub> -NH
1111, 1094	C-N, C-O

Sample Preparation: KBr pellet

#### Table 4: Mass Spectrometry Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Ion
HRMS-ESI	Negative	228.0412 (observed)	[M-H] <sup>-</sup>

## Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

Sample Preparation: Approximately 10-20 mg of **N-p-Tosylglycine** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- The spectrometer was locked onto the deuterium signal of the solvent.
- Shimming was performed to optimize the magnetic field homogeneity.
- A standard one-pulse sequence was used to acquire the  $^1\text{H}$  NMR spectrum.
- Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts were referenced to the residual solvent peak of DMSO- $\text{d}_6$  at 2.50 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., PENDANT) was used to acquire the  $^{13}\text{C}$  NMR spectrum.
- A sufficient number of scans were accumulated to obtain a high-quality spectrum.
- Chemical shifts were referenced to the solvent peak of DMSO- $\text{d}_6$  at 39.52 ppm.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One).

#### Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **N-p-Tosylglycine** was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was transferred to a pellet-pressing die.
- A hydraulic press was used to apply pressure and form a thin, transparent pellet.

#### Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.

- The IR spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

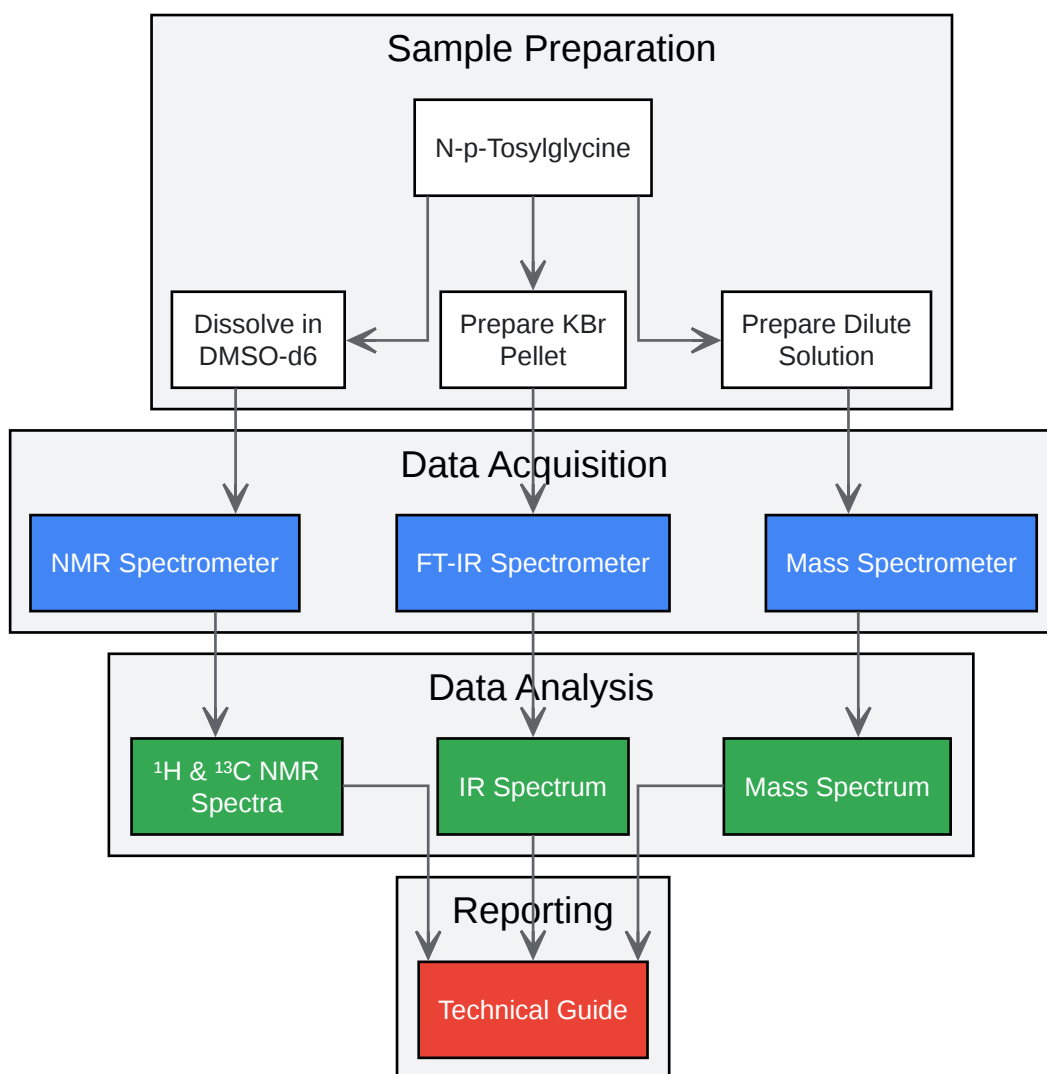
- A dilute solution of **N-p-Tosylglycine** was prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
- The final concentration was adjusted to the low  $\mu\text{g/mL}$  range.

Data Acquisition (Negative Ion Mode):

- The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
- The instrument was operated in negative ion mode to detect the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
- A full scan mass spectrum was acquired over an appropriate mass-to-charge ratio ( $m/z$ ) range.
- High-resolution data was collected to determine the accurate mass and elemental composition.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-p-Tosylglycine**.



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Caption: General workflow for spectroscopic analysis.

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